BenchChemオンラインストアへようこそ!

2,4-bis(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one

Regioisomerism Structural biology Medicinal chemistry

2,4-Bis(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one (CAS 400088-64-4) is a synthetic, small-molecule pyrazolone derivative characterized by two 3,4-dichlorophenyl substituents at the N2 and C4 positions of the central 1,2-dihydro-3H-pyrazol-3-one core. With a molecular formula of C15H8Cl4N2O and a molecular weight of 374.0 g/mol, it belongs to the broader class of diaryl pyrazolones, which are frequently investigated as scaffolds in medicinal chemistry and chemical biology for their potential to engage diverse biological targets through hydrogen-bonding, hydrophobic, and π-stacking interactions.

Molecular Formula C15H8Cl4N2O
Molecular Weight 374.04
CAS No. 400088-64-4
Cat. No. B2945886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-bis(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
CAS400088-64-4
Molecular FormulaC15H8Cl4N2O
Molecular Weight374.04
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CNN(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl)Cl
InChIInChI=1S/C15H8Cl4N2O/c16-11-3-1-8(5-13(11)18)10-7-20-21(15(10)22)9-2-4-12(17)14(19)6-9/h1-7,20H
InChIKeyKVMFWTXLJDOZIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one (CAS 400088-64-4): Procurement-Relevant Profile for a Bis-dichlorophenyl Pyrazolone Research Scaffold


2,4-Bis(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one (CAS 400088-64-4) is a synthetic, small-molecule pyrazolone derivative characterized by two 3,4-dichlorophenyl substituents at the N2 and C4 positions of the central 1,2-dihydro-3H-pyrazol-3-one core [1]. With a molecular formula of C15H8Cl4N2O and a molecular weight of 374.0 g/mol, it belongs to the broader class of diaryl pyrazolones, which are frequently investigated as scaffolds in medicinal chemistry and chemical biology for their potential to engage diverse biological targets through hydrogen-bonding, hydrophobic, and π-stacking interactions . The compound is primarily supplied as a research chemical, with vendor-reported purity levels typically at or above 95% .

Why 2,4-Bis(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one Cannot Be Replaced by Superficially Similar Pyrazolones


Generic substitution among pyrazolone derivatives is inadvisable because the specific regiochemistry, substitution pattern, and electronic character of the aryl rings dictate target binding, selectivity, and pharmacokinetic behavior in a manner that is not predictable from class-level generalizations. For instance, the N2 vs. C3/C5 positional isomerism dramatically alters the spatial presentation of the 3,4-dichlorophenyl pharmacophores, as evidenced by the distinct physicochemical and biological profiles of the regioisomeric pair 2,4-bis(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one and 3,5-bis(3,4-dichlorophenyl)-1H-pyrazole [1]. Moreover, the presence of the 3,4-dichloro substitution pattern introduces a unique combination of electron-withdrawing effects and lipophilicity (cLogP ~5.6) that differs from mono-chlorinated or non-chlorinated analogs, directly impacting membrane permeability and off-target promiscuity [2]. These structural nuances mean that even a single-atom or positional change can abrogate activity in a defined assay, making empirical, compound-specific validation essential before procurement for any critical research program.

Quantitative Differentiation of 2,4-Bis(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one Against Closest Analogs


Regioisomeric Identity: 2,4- vs. 3,5-Bis(3,4-dichlorophenyl) Substitution Defines a Distinct Chemical Space

The target compound is the 2,4-bis(3,4-dichlorophenyl) regioisomer of the 1,2-dihydro-3H-pyrazol-3-one scaffold. Its direct regioisomeric analog, 3,5-bis(3,4-dichlorophenyl)-1H-pyrazole (CAS 1159936-49-8), shares the identical molecular formula (C15H8Cl4N2) but differs in the position of the nitrogen atoms and the tautomeric state, resulting in a distinct hydrogen-bond donor/acceptor topology [1]. The 2,4-bis compound possesses one hydrogen bond donor and two hydrogen bond acceptors, whereas the 3,5-bis isomer has one donor and one acceptor, a difference that fundamentally alters molecular recognition potential and solubility [1]. This regioisomeric distinction is critical when a specific hydrogen-bonding pharmacophore is required for target engagement.

Regioisomerism Structural biology Medicinal chemistry

Lipophilicity Differential: XLogP3 of 5.6 Positions the Compound in a Higher LogP Regime vs. Mono-Aryl or Less Chlorinated Analogs

The calculated partition coefficient (XLogP3) for the target compound is 5.6, reflecting the contribution of four chlorine atoms across two phenyl rings [1]. By comparison, a representative mono-aryl analog, 2-(3,4-dichlorophenyl)-5-methyl-4H-pyrazol-3-one (CAS 13124-17-9, C10H8Cl2N2O), is predicted to have a significantly lower XLogP3 (estimated ~2.5–3.0) based on its lower molecular weight and reduced halogen count . This >2.5 log unit difference translates to an approximately 300-fold difference in octanol-water partition coefficient, indicating that the target compound is substantially more hydrophobic and will exhibit different membrane partitioning, plasma protein binding, and non-specific binding characteristics in biological assays.

Lipophilicity Pharmacokinetics Permeability

Topological Polar Surface Area (TPSA) of 32.3 Ų Defines a Low-Polarity Surface Character Distinct from Polar Pyrazolones

The topological polar surface area (TPSA) of the target compound is 32.3 Ų [1]. This value is substantially lower than that of the clinically used pyrazolone edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one, CAS 89-25-8), which has a TPSA of approximately 46 Ų due to its free hydroxyl group [2]. The lower TPSA of the target compound suggests superior passive membrane permeability, consistent with its higher lipophilicity, but also implies reduced aqueous solubility, which must be managed in formulation. The TPSA of 32.3 Ų places the compound well below the commonly cited 140 Ų threshold for oral bioavailability, but its high molecular weight (374 Da) and logP (5.6) place it near the boundary of typical drug-like chemical space, making it suitable for applications tolerant of higher lipophilicity, such as CNS-targeted probe development.

Polar surface area Drug-likeness Oral bioavailability

Purity Specification of ≥95% (HPLC) from Qualified Vendors Supports Direct Use in Dose-Response Studies Without Re-Purification

Vendor-certified purity for CAS 400088-64-4 is typically ≥95% as determined by HPLC, with some suppliers offering lot-specific certificates of analysis . In contrast, several mono-aryl or structurally related pyrazolones (e.g., 5-(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one) are frequently listed with purity levels of 90% or unspecified purity, necessitating additional in-house purification steps prior to quantitative biological evaluation . The assured minimum purity of 95% reduces inter-lot variability and ensures that observed biological activity can be attributed to the target compound rather than impurities, a crucial factor in head-to-head comparative screening campaigns.

Purity Quality control Reproducibility

Recommended Research and Industrial Application Scenarios for 2,4-Bis(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies Requiring a Bis-3,4-Dichlorophenyl Pyrazolone Scaffold with Defined H-Bond Acceptor Topology

The target compound's unique 2,4-regioisomeric substitution provides two hydrogen bond acceptor sites versus one for the 3,5-bis isomer, enabling exploration of the role of the additional carbonyl oxygen in target binding. This property makes it the regioisomer of choice for SAR campaigns where a bidentate hydrogen-bonding pharmacophore is hypothesized to engage a biological target. Procurement of the 2,4-isomer rather than the 3,5-isomer ensures that the correct H-bond acceptor geometry is presented. [1]

CNS-Targeted Probe Development Leveraging High Lipophilicity (XLogP3 = 5.6) and Low TPSA (32.3 Ų) for Enhanced Brain Penetration

With an XLogP3 of 5.6 and TPSA of 32.3 Ų, the compound resides in a physicochemical space associated with high passive membrane permeability and potential blood-brain barrier penetration. It is therefore suited as a starting scaffold for CNS-targeted chemical probes, particularly when compared to more polar pyrazolones such as edaravone (TPSA ~46 Ų). Researchers should note that its high logP also correlates with increased non-specific binding, necessitating appropriate controls in cellular assays. [2]

High-Throughput Screening (HTS) Hit Validation Where Pre-Validated Purity (≥95%) Reduces False Positives from Impurities

The compound's vendor-specified purity of ≥95% makes it directly suitable for dose-response confirmation assays following primary HTS, without the need for in-house re-purification. This is particularly advantageous when compared to less rigorously characterized mono-aryl pyrazolones that may require chromatographic purification before quantitative IC50/EC50 determination, saving 1–3 days of preparation time per compound and minimizing the risk of activity misattribution to impurities.

Negative Control Design for Pyrazolone-Based Inhibitor Studies Requiring a Lipophilic but Structurally Distinct Analog

The compound's high logP and unique 2,4-substitution pattern distinguish it from more polar, clinically relevant pyrazolones such as edaravone. It can serve as a physicochemical control compound in studies of pyrazolone mechanism of action, where its inability to engage more polar binding sites (due to its low TPSA and high hydrophobicity) provides a useful contrast. This application is supported by the sizable logP difference (>2.5 units) relative to mono-aryl or less halogenated analogs, ensuring the compound does not act as a functional substitute for more polar pyrazolones in aqueous biological environments.

Quote Request

Request a Quote for 2,4-bis(3,4-dichlorophenyl)-1,2-dihydro-3H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.